molecular formula C12H11N3 B8327436 6-imidazol-1-yl-1-methyl-1H-indole

6-imidazol-1-yl-1-methyl-1H-indole

Cat. No.: B8327436
M. Wt: 197.24 g/mol
InChI Key: QOWMVJOECMCXNO-UHFFFAOYSA-N
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Description

6-Imidazol-1-yl-1-methyl-1H-indole is an indole-imidazole hybrid scaffold of significant interest in medicinal chemistry and drug discovery research . This privileged structure leverages the synergistic integration of two key heterocycles: the indole moiety, prevalent in many natural products and pharmaceuticals, and the imidazole ring, known for its versatile coordination properties and presence in biological systems . Researchers value this class of compounds for investigating multifunctional therapeutic agents. Indole-imidazole hybrids are explored as potential antimicrobial agents against a spectrum of bacterial and fungal pathogens . Furthermore, their notable cytoprotective activity is a key area of investigation; research on similar complexes has demonstrated a significant ability to inhibit oxidative hemolysis in human erythrocytes, protecting cell membranes from free radical damage, with some complexes showing activity comparable to the standard antioxidant Trolox . The imidazole ring serves as a key pharmacophore, potentially enabling interactions with various enzymatic targets. Its ability to coordinate with metal ions, such as Zinc, is utilized in studies to develop novel coordination compounds with enhanced bioactivity and potential for selective targeting . This compound is strictly for research applications in these areas and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

6-imidazol-1-yl-1-methylindole

InChI

InChI=1S/C12H11N3/c1-14-6-4-10-2-3-11(8-12(10)14)15-7-5-13-9-15/h2-9H,1H3

InChI Key

QOWMVJOECMCXNO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)N3C=CN=C3

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 6-imidazol-1-yl-1-methyl-1H-indole typically involves the reaction of indole derivatives with imidazole or its derivatives. Various methodologies have been employed, including one-pot reactions and fragment-based approaches, to create novel compounds with enhanced biological activity. For instance, the combination of indole and imidazole structures has been shown to yield compounds with significant cytoprotective effects and other biological properties .

Anticancer Properties

One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that compounds containing indole and imidazole moieties can inhibit the activity of heme oxygenase-1 (HO-1), an enzyme often overexpressed in various cancers. In particular, some synthesized derivatives have demonstrated micromolar activity against HO-1, suggesting their potential as effective anticancer drugs .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported that derivatives exhibit potent antibacterial effects against various strains, including Salmonella typhi and Escherichia coli. The presence of the imidazole ring enhances the interaction with bacterial proteins, leading to increased inhibition of bacterial growth .

Antioxidant Effects

This compound derivatives have been investigated for their antioxidant activities. These compounds can act as effective ferrous ion chelators and protect against oxidative stress-induced hemolysis, which is crucial for preventing cellular damage in various pathological conditions .

Therapeutic Potential

The therapeutic implications of this compound extend beyond cancer treatment and antimicrobial applications:

Anti-inflammatory Activity

Research has indicated that certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases . Their ability to modulate inflammatory pathways could lead to new treatments for conditions such as arthritis or chronic inflammatory diseases.

Antifungal Activity

Recent studies have highlighted the antifungal potential of these compounds against clinical strains such as Candida albicans. The structural modifications introduced by the imidazole ring significantly enhance their efficacy against fungal pathogens .

Case Studies and Findings

StudyFindings
Identified novel indole-based compounds with micromolar IC50 against HO-1, indicating potential as anticancer agents.
Demonstrated significant antibacterial activity against multiple strains; effective against E. coli and S. typhi.
Showed strong antioxidant activity; reduced oxidative hemolysis in vitro significantly.
Highlighted antifungal efficacy against Coriolus versicolor and other strains; effective growth inhibition noted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-imidazol-1-yl-1-methyl-1H-indole with four structurally related indole-imidazole hybrids synthesized in recent studies (see Table 1 ) . Key differences in substitution patterns, physicochemical properties, and synthetic pathways are highlighted.

Table 1: Structural and Physicochemical Comparison of Indole-Imidazole Derivatives

Compound ID Indole Substituent(s) Imidazole Substituent Melting Point (°C) Key Spectral Features (IR, NMR)
This compound 1-methyl, 6-imidazol-1-yl N/A (imidazole is unsubstituted) Not reported Data not available in sources
Compound 8 6-chloro, 3-position linker 1-(4-iodobenzyl) >200 IR: 3050 cm⁻¹ (C-H stretch); NMR: δ 8.3 (indole H)
Compound 9 5-bromo, 3-position linker 1-(4-iodobenzyl) >200 IR: 1600 cm⁻¹ (C=N); NMR: δ 7.8 (imidazole H)
Compound 10 6-bromo, 3-position linker 1-(4-iodobenzyl) >200 IR: 1550 cm⁻¹ (C=C); NMR: δ 7.6 (aromatic H)
Compound 11 Unsubstituted, 3-position linker 1-(4-methoxybenzyl) 159–160 IR: 2850 cm⁻¹ (O-CH₃); NMR: δ 3.8 (OCH₃)

Key Differences and Implications

Substitution Position :

  • The target compound features substitutions at the 1- and 6-positions of indole, whereas Compounds 8–11 are substituted at the 3-position with a linker to the imidazole moiety. This positional difference may influence electronic properties and binding interactions in biological systems.

Functional Groups: Compounds 8–10 incorporate halogenated benzyl groups (e.g., 4-iodobenzyl) on the imidazole, which enhance molecular weight and lipophilicity. Compound 11 includes a 4-methoxybenzyl group, introducing electron-donating effects that contrast with the electron-withdrawing iodobenzyl groups in 8–10 .

Physicochemical Properties :

  • All analogs in Table 1 exhibit high melting points (>200°C for 8–10), likely due to strong intermolecular interactions (e.g., halogen bonding in iodobenzyl derivatives). The target compound’s melting point is unreported but may be lower due to reduced steric bulk.

Synthetic Pathways :

  • Compounds 8–11 were synthesized via formylation of indole precursors followed by coupling with substituted benzylamines, using K₂CO₃ and DMF as a base/solvent system . The target compound may require alternative strategies, such as direct alkylation at the indole 1-position.

Research Findings and Implications

  • Electronic Effects : The 4-iodobenzyl group in Compounds 8–10 introduces significant electron-withdrawing character, which may enhance stability but reduce reactivity compared to the methoxy group in Compound 11 .
  • Synthetic Challenges : The 6-position substitution in the target compound may necessitate regioselective synthesis methods, contrasting with the more straightforward 3-position functionalization in analogs .

Q & A

Basic Research Questions

Q. What are established synthetic routes for 6-imidazol-1-yl-1-methyl-1H-indole, and how can reaction conditions be optimized?

  • Methodology :

  • Formylation : Use POCl₃ in dry DMF to prepare 1H-indole-3-carboxaldehyde intermediates, a key step in hybrid indole-imidazole synthesis .
  • Coupling Reactions : Employ nucleophilic substitution with imidazole derivatives, as demonstrated in the synthesis of benzyl 2-(1H-imidazol-1-yl)acetate. Optimize reaction time (24 hours) and base (K₂CO₃) for high yields .
  • Purification : Monitor reactions via TLC (e.g., hexane:ethyl acetate 70:30) and use column chromatography for isolation .

Q. How can structural characterization be performed for this compound derivatives?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and purity.
  • Chromatography : Calculate Rf values (e.g., 0.6 in hexane:ethyl acetate 70:30) for comparative analysis .
  • Melting Points : Determine purity via sharp melting points (e.g., 183°C for indole-benzimidazole hybrids) .

Q. What are the recommended safety protocols for handling imidazole-indole derivatives?

  • Methodology :

  • Use PPE (gloves, masks, lab coats) to avoid skin contact.
  • Dispose of waste via certified hazardous waste management systems, as outlined for sulfonamide derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the bioactivity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Model interactions with biological targets (e.g., EGFR kinase) using software like AutoDock. Validate binding affinities with in vitro assays (e.g., IC₅₀ values) .
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and toxicity risks .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Methodology :

  • Comparative Analysis : Evaluate substituent effects (e.g., -Cl vs. -CH₃) on cytotoxicity using standardized assays (e.g., MTT) .
  • Statistical Validation : Apply ANOVA or regression models to isolate variable impacts, following qualitative research frameworks for contradiction analysis .

Q. How can crystallography improve the structural refinement of this compound complexes?

  • Methodology :

  • Software Tools : Use SHELXL for small-molecule refinement, especially for high-resolution or twinned data. Validate hydrogen bonding and π-π stacking interactions .
  • Data Collection : Optimize X-ray diffraction conditions (e.g., synchrotron radiation) to resolve electron density maps for heterocyclic moieties .

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